molecular formula C16H17NO3S B2867834 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 387853-53-4

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2867834
CAS No.: 387853-53-4
M. Wt: 303.38
InChI Key: RGGVDBYNBAFJAT-UHFFFAOYSA-N
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Description

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylanilino group, an oxoethyl linkage, and a methylthiophene carboxylate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a probe to investigate biochemical pathways and molecular interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2,6-Dimethylanilino(oxo)acetic acid]
  • [2,6-Dimethoxyanilino(oxo)acetic acid]
  • [4-(2,6-Dimethylanilino)-4-oxobutanoic acid]
  • [2,6-Difluoroanilino(oxo)acetic acid]

Uniqueness

Compared to similar compounds, 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)14(10)17-13(18)9-20-16(19)15-12(3)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGVDBYNBAFJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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